1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea
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Overview
Description
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group and a pyridinyl group attached to a urea moiety. Its unique structure imparts specific chemical and biological properties that make it valuable in research and industrial applications.
Preparation Methods
The synthesis of 1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea typically involves the reaction of 3,4-dichloroaniline with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea can be compared with other similar compounds such as:
3-(3,4-Dichloro-phenyl)-1,1-dimethylurea: Known for its herbicidal properties.
4-(3,4-Dichloro-phenyl)-1,2,3-triazole: Studied for its antifungal activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
13142-47-7 |
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Molecular Formula |
C12H9Cl2N3O |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C12H9Cl2N3O/c13-10-2-1-9(7-11(10)14)17-12(18)16-8-3-5-15-6-4-8/h1-7H,(H2,15,16,17,18) |
InChI Key |
QYRXFPKGJAFCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)Cl |
Origin of Product |
United States |
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